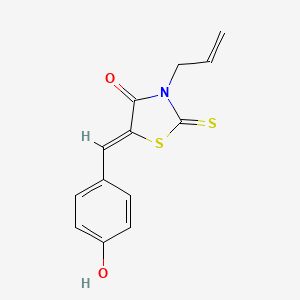![molecular formula C14H15IN4O2 B10893056 N-{4-[acetyl(methyl)amino]phenyl}-4-iodo-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B10893056.png)
N-{4-[acetyl(methyl)amino]phenyl}-4-iodo-1-methyl-1H-pyrazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{4-[acetyl(methyl)amino]phenyl}-4-iodo-1-methyl-1H-pyrazole-5-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[acetyl(methyl)amino]phenyl}-4-iodo-1-methyl-1H-pyrazole-5-carboxamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by the reaction of hydrazines with 1,3-diketones or β-ketoesters under acidic or basic conditions.
Introduction of the iodine atom: The iodination of the pyrazole ring can be carried out using molecular iodine (I2) or other iodine-containing reagents in the presence of an oxidizing agent.
Acetylation and methylation:
Formation of the carboxamide group: This step involves the reaction of the intermediate compound with an appropriate amine or ammonia to form the carboxamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts and reagents.
Analyse Chemischer Reaktionen
Types of Reactions
N-{4-[acetyl(methyl)amino]phenyl}-4-iodo-1-methyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The iodine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium azide (NaN3) in dimethylformamide (DMF) for azide substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of azide derivatives or other substituted products.
Wissenschaftliche Forschungsanwendungen
N-{4-[acetyl(methyl)amino]phenyl}-4-iodo-1-methyl-1H-pyrazole-5-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials, dyes, and catalysts.
Wirkmechanismus
The mechanism of action of N-{4-[acetyl(methyl)amino]phenyl}-4-iodo-1-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes or receptors: Modulating their activity and influencing biochemical pathways.
Interacting with DNA or RNA: Affecting gene expression and cellular processes.
Generating reactive oxygen species (ROS): Inducing oxidative stress and cell death in certain contexts.
Vergleich Mit ähnlichen Verbindungen
N-{4-[acetyl(methyl)amino]phenyl}-4-iodo-1-methyl-1H-pyrazole-5-carboxamide can be compared with other similar compounds, such as:
N-{4-[acetyl(methyl)amino]phenyl}-1-methyl-1H-pyrazole-5-carboxamide: Lacks the iodine atom, which may result in different chemical reactivity and biological activity.
N-{4-[acetyl(methyl)amino]phenyl}-4-chloro-1-methyl-1H-pyrazole-5-carboxamide: Contains a chlorine atom instead of iodine, which may affect its chemical properties and applications.
N-{4-[acetyl(methyl)amino]phenyl}-4-bromo-1-methyl-1H-pyrazole-5-carboxamide:
Eigenschaften
Molekularformel |
C14H15IN4O2 |
|---|---|
Molekulargewicht |
398.20 g/mol |
IUPAC-Name |
N-[4-[acetyl(methyl)amino]phenyl]-4-iodo-2-methylpyrazole-3-carboxamide |
InChI |
InChI=1S/C14H15IN4O2/c1-9(20)18(2)11-6-4-10(5-7-11)17-14(21)13-12(15)8-16-19(13)3/h4-8H,1-3H3,(H,17,21) |
InChI-Schlüssel |
QPNBJEKNJYBINZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)N(C)C1=CC=C(C=C1)NC(=O)C2=C(C=NN2C)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-bromophenyl)-2-[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B10892973.png)
![N'-[2-(pyridin-2-ylsulfanyl)acetyl]benzohydrazide](/img/structure/B10892979.png)



![N-[4-chloro-1-(3,4-dichlorobenzyl)-1H-pyrazol-3-yl]-2,4-dimethoxybenzamide](/img/structure/B10893013.png)
![N-butyl-5-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B10893016.png)
![2-[1-(4-chlorophenyl)-5-oxo-3-(pyridin-4-ylmethyl)-2-thioxoimidazolidin-4-yl]-N-(4-methylphenyl)acetamide](/img/structure/B10893018.png)

![5-methyl-3-phenyl-N'-[(E)-(3-phenyl-1H-pyrazol-4-yl)methylidene]-1,2-oxazole-4-carbohydrazide](/img/structure/B10893027.png)
![N'-(5-bromo-2-hydroxy-3-methoxybenzylidene)-2-{[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B10893032.png)
![3-{[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]carbamoyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B10893034.png)
![N-(4-chlorophenyl)-1-{1-[(4-chlorophenyl)amino]-1-oxopropan-2-yl}-1H-pyrazole-3-carboxamide](/img/structure/B10893062.png)
![1-ethyl-N-(1-methyl-5-{[(1-methyl-1H-pyrazol-4-yl)methyl]carbamoyl}-1H-pyrazol-4-yl)-1H-pyrazole-4-carboxamide](/img/structure/B10893067.png)
